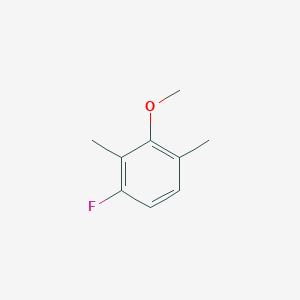

1-Fluoro-3-methoxy-2,4-dimethylbenzene

Description

Significance of Aryl Fluorides in Contemporary Organic Chemistry Research

Aryl fluorides, or fluoroarenes, are aromatic compounds where a fluorine atom is directly attached to an aromatic ring. Their importance in modern organic chemistry has surged over the past few decades, primarily driven by their unique and valuable properties. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological characteristics. numberanalytics.comnumberanalytics.com

In medicinal chemistry, the presence of a fluorine atom can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its bioavailability and half-life. nih.govacs.org This has led to a significant number of fluorinated compounds among commercial pharmaceuticals, with estimates suggesting that approximately 20% of all pharmaceuticals contain fluorine. nih.govharvard.edu Similarly, in agrochemicals, fluorinated compounds account for about 30% of commercial products, where the fluorine atom often contributes to increased efficacy and controlled persistence in the environment. nih.gov

Beyond the life sciences, aryl fluorides are crucial in materials science. The high electronegativity of fluorine can influence the electronic properties of molecules, leading to applications in liquid crystals, polymers, and other advanced materials with tailored thermal stability and chemical resistance. numberanalytics.comresearchgate.net The unique properties conferred by fluorine often justify the more complex and costly synthetic routes required for their production. researchgate.net

Contextualization of 1-Fluoro-3-methoxy-2,4-dimethylbenzene within Substituted Aromatic Systems

This compound is a member of the haloarene class of compounds, specifically a polysubstituted fluoroarene. fluorobenzene.ltd Its chemical personality is shaped by the interplay of its four substituents on the benzene (B151609) ring:

Fluorine: As a halogen, fluorine is an inductively withdrawing group due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. jmu.edu However, it is also a weak resonance donor. This dual nature influences the reactivity and electronic properties of the molecule.

Methyl Groups (-CH₃): The two methyl groups are weakly activating and ortho-, para-directing due to hyperconjugation and inductive effects. Their placement at positions 2 and 4 further influences the steric and electronic environment of the benzene ring.

The combination of these electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) groups on a single aromatic scaffold creates a complex electronic and steric environment. This complexity makes this compound and related polysubstituted aromatic systems interesting targets for synthesis and for studying the nuanced effects of substitution on chemical properties. The properties of this compound can be inferred by comparing it to simpler, related molecules (see Table 1).

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Fluoro-3-methoxybenzene | 372-20-3 | C₇H₇FO | 126.13 | Parent structure with fluoro and methoxy (B1213986) groups. fluorobenzene.ltd |

| 1-Fluoro-2,4-dimethylbenzene | 452-65-3 | C₈H₉F | 124.15 | Contains the fluoro and dimethyl substitution pattern. nih.govchemsrc.com |

| 1-Fluoro-3,5-dimethoxybenzene | 52189-63-6 | C₈H₉FO₂ | 156.15 | Features a fluoro group with two methoxy groups, highlighting the electronic influence of multiple ether linkages. sigmaaldrich.com |

| This compound | Not readily available | C₉H₁₁FO | 154.18 | The target compound, combining all four substituents. |

Historical Development of Synthetic Strategies for Related Molecular Scaffolds

The synthesis of aryl fluorides has historically been a significant challenge in organic chemistry. One of the earliest and most enduring methods is the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927. numberanalytics.comnumberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410). The process involves the diazotization of the amine to form a diazonium salt, which is then treated with fluoroboric acid (HBF₄) to precipitate a diazonium tetrafluoroborate (B81430) salt. vedantu.com Thermal decomposition of this isolated salt then yields the desired aryl fluoride. wikipedia.org

Over the years, the Balz-Schiemann reaction has been modified to improve yields and expand its applicability. Innovations include the use of other counterions like hexafluorophosphates (PF₆⁻) and the development of one-pot procedures that avoid the isolation of potentially explosive diazonium salts. wikipedia.orgresearchgate.net Modified Schiemann reactions using anhydrous hydrogen fluoride as both the solvent and the reagent have allowed for the safe, large-scale production of fluoroaromatics. chimia.ch

More recently, the field has seen the development of late-stage fluorination methods. These techniques aim to introduce a fluorine atom into a complex molecule at a late point in the synthetic sequence, which is highly desirable for drug discovery and the synthesis of radiolabeled imaging agents like PET tracers. numberanalytics.comnih.gov These modern methods often employ transition-metal catalysis (e.g., using palladium or silver) to achieve C-F bond formation under milder conditions and with greater functional group tolerance than traditional methods. nih.govharvard.edu The development of new fluorinating reagents, both electrophilic and nucleophilic, has also been a major focus of research. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSRHFOKZYBKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 3 Methoxy 2,4 Dimethylbenzene

Regioselective and Stereoselective Approaches to Fluorination of Aromatic Precursors

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a key challenge in the synthesis of compounds like 1-Fluoro-3-methoxy-2,4-dimethylbenzene. Various methods have been developed to achieve this, broadly categorized into electrophilic, nucleophilic, and radical-mediated pathways.

Electrophilic Fluorination Strategies, Including Direct Fluorination and Fluorodesilylation

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability, safety, and effectiveness compared to elemental fluorine or reagents with an oxygen-fluorine bond. wikipedia.org

Direct Fluorination: In the context of synthesizing this compound, a potential precursor is 2,4-dimethylanisole (B1585114). nih.gov Direct fluorination of this substrate would involve reacting it with an electrophilic fluorinating agent. Common N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The mechanism of this transformation is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The regioselectivity of the reaction would be governed by the directing effects of the methoxy (B1213986) and methyl groups on the aromatic ring.

Fluorodesilylation: This strategy involves the replacement of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, on an aromatic ring with a fluorine atom. This method offers excellent control over regioselectivity as the silyl group can be introduced at a specific position. The synthesis would first require the regioselective silylation of 2,4-dimethylanisole to produce a trimethylsilyl-2,4-dimethylanisole intermediate. Subsequent treatment with an electrophilic fluorine source would then yield the desired this compound.

Nucleophilic Fluorination Methodologies, such as Balz-Schiemann Reaction and Halogen Exchange (Halex)

Nucleophilic fluorination provides an alternative set of methods for introducing fluorine into aromatic systems, often utilizing fluoride (B91410) salts as the fluorine source. ucla.edu

Balz-Schiemann Reaction: This classic reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt to yield an aryl fluoride. acs.orgnih.gov For the synthesis of this compound, the starting material would be 3-amino-2,6-dimethylanisole. This amine would be diazotized with a nitrite (B80452) source in the presence of tetrafluoroboric acid to form the corresponding diazonium tetrafluoroborate salt. Gentle heating of this isolated salt would then lead to the desired product. acs.orgnih.gov A key advantage of the Balz-Schiemann reaction is its applicability to a wide range of substrates, including both electron-rich and electron-poor aromatic systems. acs.org The reaction is generally believed to proceed through an SN1 mechanism involving an aryl cation intermediate. acs.orgnih.gov

Halogen Exchange (Halex) Reaction: The Halex reaction involves the displacement of a halogen atom (typically chlorine or bromine) on an activated aromatic ring with a fluoride ion. While effective for electron-deficient aromatic rings, this method may be less suitable for the electron-rich 2,4-dimethylanisole system unless a suitable activating group is present. A palladium-catalyzed nucleophilic fluorination of aryl bromides has been developed, which shows a broad substrate scope, including some electron-rich systems. mit.edu

Radical-Mediated Fluorination Pathways

Radical-mediated fluorination has emerged as a powerful tool in organic synthesis. One such method is photocatalytic fluorination. For instance, the photocatalytic fluorination of benzene (B151609) has been achieved using a 3-cyano-1-methylquinolinium ion as a photocatalyst in the presence of a fluoride source. nih.gov This process involves photoinduced electron transfer from the aromatic compound to the excited state of the photocatalyst, generating a radical cation. nih.gov This radical cation then reacts with a fluoride anion. nih.gov Applying this to 2,4-dimethylanisole could potentially lead to the formation of this compound.

Functional Group Interconversion Strategies for Methoxy and Methyl Moieties

An alternative approach to the synthesis of this compound involves constructing the molecule by forming the methoxy or methyl functionalities on a pre-fluorinated aromatic ring.

Etherification Routes for Methoxy Group Incorporation

This strategy would start with a fluorinated and methylated phenol (B47542), specifically 3-fluoro-2,6-dimethylphenol. The hydroxyl group of this phenol can be converted to a methoxy group through an etherification reaction. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

Methylation Techniques for Aromatic Ring Systems

The Friedel-Crafts alkylation is a well-established method for introducing alkyl groups onto an aromatic ring. nih.gov In the context of synthesizing this compound, one could envision starting with 1-fluoro-3-methoxybenzene and introducing two methyl groups. matrix-fine-chemicals.com However, Friedel-Crafts alkylations on substituted benzenes can often lead to a mixture of isomers, and the regioselectivity can be influenced by reaction conditions such as temperature. chemguide.co.uk For instance, the methylation of methylbenzene can yield a mixture of 2-, 3-, and 4-isomers, with the product distribution being temperature-dependent. chemguide.co.uk More advanced methylation techniques using specialized reagents like dimethylhalonium salts have been developed for methylating electron-deficient aromatic systems. nih.govresearchgate.net

Interactive Data Table: Comparison of Synthetic Strategies

| Strategy | Key Reaction | Typical Reagents | Advantages | Potential Challenges |

| Electrophilic Fluorination | Direct Fluorination | NFSI, Selectfluor® | Direct C-H functionalization | Regioselectivity control |

| Nucleophilic Fluorination | Balz-Schiemann Reaction | Aryldiazonium tetrafluoroborates | Good for diverse substrates | Diazonium salt stability |

| Functional Group Interconversion | Etherification | Methyl iodide, Base | Utilizes readily available phenols | Precursor synthesis may be multi-step |

| Functional Group Interconversion | Friedel-Crafts Methylation | Methyl halide, Lewis acid | Well-established reaction | Isomer formation, catalyst sensitivity |

Multi-Step Synthesis Design and Optimization

Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.orgrsc.org This method is highly valuable for exploring structure-activity relationships by creating diverse molecules from a central core. wikipedia.org In the context of this compound, a divergent strategy might start from a readily available disubstituted benzene, such as 2,4-dimethylphenol, which could then be subjected to various functionalization reactions to yield the target compound among other analogs.

| Synthetic Strategy | Description | Application to Target Compound |

| Convergent | Smaller, separately synthesized fragments are combined to form a larger molecule. acs.org This can improve overall yield compared to a linear approach. acs.org | A fragment like a fluorinated boronic acid could be coupled with a methoxy-dimethyl-substituted aryl halide. |

| Divergent | A common intermediate is used to generate multiple different compounds through varied reaction pathways. acs.orgwikipedia.org | Starting with 2,4-dimethylphenol, one path could lead to this compound, while others could yield different halogenated or functionalized derivatives. |

Chemo- and Regioselectivity in Synthesis

Achieving the desired 1,3-difluoro-2-methyl-4-phenylbenzene substitution pattern is critically dependent on controlling the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. fiveable.melibretexts.org The directing effects of the substituents already on the ring dictate the position of subsequent additions. youtube.comlibretexts.org

The substituents involved are:

-CH₃ (Methyl): Activating and ortho-, para-directing.

-OCH₃ (Methoxy): Strongly activating and ortho-, para-directing.

-F (Fluoro): Deactivating but ortho-, para-directing due to lone pair donation.

The primary challenge in synthesizing this compound is installing the four substituents in the correct positions. The order of introduction is paramount. pressbooks.pub For instance, starting with 2,4-dimethylanisole (2,4-dimethylphenyl methyl ether), the next substitution (e.g., fluorination) will be directed by the existing methoxy and methyl groups. The methoxy group is a powerful ortho-, para-director, and the methyl groups are also ortho-, para-directors. Their combined influence, along with steric hindrance, will determine the position of the incoming electrophile. nih.gov The positions ortho and para to the strongly activating methoxy group are C4 and C6. The position ortho to the C2-methyl group is C3, and ortho/para to the C4-methyl group are C3 and C5. The confluence of these directing effects makes the C3 and C5 positions the most likely sites for electrophilic attack, requiring careful selection of reaction conditions to favor the desired C3 isomer.

Factors influencing regioselectivity include:

Electronic Effects: The electron-donating or -withdrawing nature of substituents determines the reactivity of the aromatic ring. numberanalytics.com Activating groups direct incoming electrophiles to the electron-rich ortho and para positions. libretexts.org

Steric Effects: Bulky substituents can hinder attack at adjacent (ortho) positions, favoring substitution at less crowded sites. youtube.comnumberanalytics.com

Reaction Order: Introducing a meta-director at an early stage will guide subsequent substituents to the meta position, whereas starting with an ortho-, para-director will lead to ortho/para products. libretexts.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly integral to modern synthetic planning, especially in the pharmaceutical and fine chemical industries. researchgate.netdntb.gov.ua

Solvent Selection and Minimization (e.g., Ionic Liquids, Flow Chemistry)

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and are considered "designer solvents" due to their tunable properties. acs.orgacs.org Their negligible vapor pressure reduces air pollution and exposure risks. For nucleophilic aromatic substitution (SNAr) reactions, which could be a key step in introducing the fluorine or methoxy group, ILs can offer significant rate enhancements compared to conventional molecular solvents. rsc.orgacs.org The choice of the IL's anion and cation can be tailored to optimize reaction yields and selectivity. rsc.org

Flow Chemistry: Performing reactions in continuous-flow reactors offers numerous advantages over traditional batch processing. beilstein-journals.org These systems provide superior control over reaction parameters like temperature and mixing, leading to improved yields and safety. beilstein-journals.org This is particularly relevant for hazardous reactions such as fluorinations. nih.govvapourtec.com Flow chemistry enables the in-situ generation and immediate consumption of unstable or toxic intermediates, minimizing risks. nih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling access to a wider range of reaction conditions safely. beilstein-journals.org

| Technology | Key Green Advantages | Relevance to Synthesis |

| Ionic Liquids | Low volatility, thermal stability, tunable solvating properties, potential for reuse. acs.org | Can act as a superior medium for SNAr reactions, potentially increasing reaction rates and yields. rsc.orgacs.org |

| Flow Chemistry | Enhanced safety, superior process control, efficient heat and mass transfer, potential for automation and solvent minimization. beilstein-journals.orgnih.gov | Ideal for handling hazardous fluorinating agents and managing exothermic reactions, leading to a safer and more efficient process. cam.ac.uknih.gov |

Atom Economy and Efficiency Metrics

Atom Economy (AE): Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. oeducat.orgscranton.edu An ideal reaction has 100% atom economy, where all reactant atoms end up in the final product. libretexts.org

Formula: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 youtube.com

For a hypothetical final step in the synthesis, such as the fluorination of 3-methoxy-2,4-dimethylphenol using an electrophilic fluorinating agent like Selectfluor, the atom economy would be calculated based on the atoms from the phenol and the fluorine atom from the reagent that are incorporated into the product.

Process Mass Intensity (PMI): While atom economy is a useful theoretical metric, Process Mass Intensity (PMI) provides a more holistic view of a process's greenness by considering all materials used, including solvents, reagents, and process water. mdpi.comacs.org It is defined as the ratio of the total mass of inputs to the mass of the final product. acs.org The pharmaceutical industry widely uses PMI to benchmark and improve the sustainability of manufacturing processes. scispace.com A lower PMI value indicates a greener, more efficient process with less waste.

| Metric | Calculation | Focus | Ideal Value |

| Atom Economy (AE) | (Mass of atoms in desired product / Mass of atoms in all reactants) × 100 youtube.comyoutube.com | Efficiency of reactant incorporation into the product. | 100% libretexts.org |

| Process Mass Intensity (PMI) | (Total mass input (kg) / Mass of product (kg)) acs.org | Overall process efficiency, including all waste, solvents, and water. | 1 (or as low as possible) |

Catalyst Development for Sustainable Production (e.g., Copper(II) Fluoride)

The development of efficient catalytic systems is a cornerstone of green chemistry, as catalysts can enable reactions under milder conditions, improve selectivity, and reduce waste. mdpi.com

Sustainable Fluorination Catalysts: Traditional fluorination methods like the Balz–Schiemann reaction often require harsh conditions and produce stoichiometric waste. Modern catalytic approaches offer more sustainable alternatives. Transition metal-catalyzed fluorination has emerged as a powerful strategy. numberanalytics.comnumberanalytics.com For example, palladium-based catalysts have been developed for the fluorination of aryl triflates and bromides, sometimes allowing reactions to proceed even at room temperature. acs.orgnih.gov

Copper(II) Fluoride (CuF₂): Copper catalysis represents a more cost-effective and sustainable option. Research has shown that copper complexes can catalyze the challenging fluorination of C(sp³)–H bonds. acs.orgnih.gov In the context of aromatic fluorination, copper(II) fluoride can be used as a reagent for the oxidative fluorination of aromatic derivatives, providing a pathway that can be more efficient than older methods. youtube.com These catalytic systems often operate with higher selectivity and under less demanding conditions, aligning with the goals of sustainable chemical production. rsc.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy from methods like ball milling to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govnih.gov This approach often leads to shorter reaction times, reduced solvent waste, and can sometimes enable transformations that are difficult to achieve in solution. nih.gov For the synthesis of fluorinated aromatic compounds, mechanochemistry offers a promising green alternative to conventional methods. nih.gov

While a specific, documented mechanochemical synthesis for this compound is not prominently reported in the literature, a plausible and effective route can be proposed based on established mechanochemical fluorination methodologies for analogous aromatic compounds. One of the most effective strategies involves the fluorination of an aryldiazonium salt under ball milling conditions. nih.gov

This proposed synthesis would begin with the appropriate precursor, 2,4-dimethyl-3-methoxyaniline. This aniline (B41778) derivative would first be converted to its corresponding aryldiazonium tetrafluoroborate salt. This intermediate can then be subjected to mechanochemical fluorination.

A state-of-the-art method for this transformation involves ball milling the aryldiazonium tetrafluoroborate salt with an electrophilic fluorine source, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in the presence of a piezoelectric material which acts as a redox catalyst. nih.gov

Detailed Research Findings

Research into the mechanochemical synthesis of aryl fluorides from aryldiazonium salts has demonstrated the efficacy of this approach. nih.gov In a typical procedure, the aryldiazonium salt, a piezoelectric catalyst like tetragonal barium titanate (tet-BaTiO₃), and Selectfluor are combined in a stainless-steel milling jar with stainless-steel balls. The reaction is then carried out by milling at a specific frequency for a set duration. nih.gov

The piezoelectric material is crucial to the reaction's success. The mechanical stress from ball milling induces polarization in the piezoelectric material, allowing it to act as a redox catalyst. Mechanistic studies suggest that the reaction proceeds through a radical pathway. The piezoelectric catalyst facilitates a single-electron transfer (SET) process. Selectfluor plays a dual role, acting not only as the fluorine source but also as a terminal reductant in the proposed radical cycle. nih.gov This method provides a significant advantage over the classical Balz-Schiemann reaction by avoiding high temperatures, toxic solvents, and the release of hazardous gases. nih.gov

The reaction conditions for the proposed synthesis of this compound, based on analogous transformations, are summarized in the table below.

Table 1: Proposed Mechanochemical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Rationale/Reference |

| Starting Material | 2,4-dimethyl-3-methoxy-benzenediazonium tetrafluoroborate | Precursor derived from 2,4-dimethyl-3-methoxyaniline. |

| Fluorinating Agent | Selectfluor | A common and effective electrophilic fluorine source for mechanochemical reactions. nih.gov |

| Catalyst | Tetragonal Barium Titanate (tet-BaTiO₃) | A piezoelectric material that acts as a redox catalyst under mechanical stress. nih.gov |

| Apparatus | Stainless-steel milling jar with stainless-steel balls | Standard equipment for ball milling synthesis. nih.gov |

| Milling Frequency | ~30 Hz | Effective frequency for inducing the mechanochemical transformation. nih.gov |

| Reaction Time | ~3 hours | Typical duration for similar fluorination reactions to achieve good yields. nih.gov |

| Atmosphere | Air | The reaction can often be performed without the need for an inert atmosphere. nih.gov |

This table presents a proposed set of conditions based on established mechanochemical fluorination methods for similar aryl fluoride syntheses.

The yield for such reactions on various substituted aryl diazonium salts is generally reported as good to excellent. This mechanochemical approach is compatible with a range of functional groups, suggesting it would be a viable method for the synthesis of the target compound, this compound. nih.gov

Reactivity and Reaction Mechanisms of 1 Fluoro 3 Methoxy 2,4 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions is governed by the electronic and steric effects of the substituents on the aromatic ring. masterorganicchemistry.com For 1-Fluoro-3-methoxy-2,4-dimethylbenzene, the substituents are a fluorine atom, a methoxy (B1213986) group, and two methyl groups.

No specific studies on the regioselectivity of electrophilic aromatic substitution for this compound were found. In principle, the methoxy and methyl groups are activating, ortho-para directing groups, while the fluorine atom is a deactivating, ortho-para directing group. The interplay of these directive effects would determine the position of substitution, but without experimental data, any prediction of the major product(s) would be speculative.

Detailed mechanistic investigations, including kinetic studies or the isolation of intermediates for electrophilic substitution on this compound, have not been reported in the available literature. Such studies would typically involve analyzing the reaction rates under various conditions to elucidate the reaction pathway. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring for nucleophilic attack. wikipedia.org The leaving group, often a halide, is displaced by a nucleophile through an addition-elimination mechanism, which involves the formation of a stabilized Meisenheimer complex. wikipedia.org

The reactivity of aryl fluorides in SNAr reactions is complex. While fluorine is the most electronegative halogen, making the attached carbon atom highly electrophilic, the carbon-fluorine bond is very strong, which can make it a poor leaving group compared to other halogens in some contexts. The presence of electron-donating groups like methoxy and methyl on the ring generally disfavors the classical SNAr mechanism by destabilizing the negatively charged intermediate. nih.gov Studies on related molecules show that SNAr on mono-fluoro arenes without strong electron-withdrawing groups is generally inefficient. acgpubs.org However, specific data on the influence of the substituent combination in this compound is not available.

While there is extensive research on catalysts for SNAr reactions, particularly for unactivated or electron-rich aryl fluorides, no studies have been found that specifically report the development or use of catalysts for SNAr transformations on this compound. nih.gov Research in this area often focuses on photoredox catalysis or transition-metal catalysis to overcome the high activation barrier for these challenging substrates. nih.govscience.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-Type)

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgnih.gov These reactions typically involve the reaction of an aryl halide or triflate with a variety of coupling partners.

The literature contains no specific examples of palladium-catalyzed cross-coupling reactions, including Heck-type reactions, being performed on this compound. While aryl fluorides are known to be challenging substrates for such reactions due to the strength of the C-F bond, specialized ligands and reaction conditions have been developed to enable their use. nih.gov However, the application of these methods to this specific compound has not been documented.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. In the context of this compound, the carbon-fluorine (C-F) bond can potentially act as the electrophilic site. However, C-F bonds are notoriously unreactive in such cross-coupling reactions due to their high bond dissociation energy.

While direct Suzuki-Miyaura coupling of aryl fluorides is challenging, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have enabled the coupling of some activated aryl fluorides. For a substrate like this compound, the electron-donating nature of the methoxy and dimethyl groups would further decrease the electrophilicity of the carbon attached to the fluorine, making the oxidative addition step even more difficult.

More commonly, to achieve a Suzuki-Miyaura reaction on such a scaffold, the fluorine would be replaced by a more reactive group like bromine, iodine, or a triflate. However, protocols for the cross-coupling of aryl fluorosulfonates have been developed, which could be an alternative strategy if the corresponding phenol (B47542) of this compound were available. nsf.govnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions for an Activated Fluoroarene

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic acid |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) or NHC ligand |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ |

| Solvent | Toluene, Dioxane, or THF/H₂O mixture |

| Temperature | High temperatures (often >100 °C) |

Note: This table represents typical conditions for challenging Suzuki-Miyaura couplings and is a hypothetical application to this compound due to the lack of specific literature data.

Sonogashira and Stille Coupling Applications

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Similar to the Suzuki-Miyaura coupling, the success of the Sonogashira reaction is highly dependent on the reactivity of the halide. Aryl fluorides are generally poor substrates for this transformation. The reaction typically requires more reactive halides like iodides or bromides. For this compound, direct Sonogashira coupling at the C-F bond is not expected under standard conditions.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.orguwindsor.cayoutube.com This reaction is known for its tolerance of a wide range of functional groups. However, the reactivity order of the halides is I > Br > OTf >> Cl > F. Consequently, the C-F bond in this compound would be largely unreactive in a standard Stille coupling. To utilize this scaffold in a Stille reaction, it would likely need to be converted to a more reactive halide or triflate.

Table 2: General Conditions for Sonogashira and Stille Couplings of Aryl Halides

| Reaction | Catalyst | Co-catalyst/Additive | Base | Solvent |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, piperidine | THF, DMF |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl (often used) | - | Toluene, Dioxane |

Note: These are general conditions and would require significant optimization for a challenging substrate like an aryl fluoride (B91410).

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. This reaction has become a powerful tool in medicinal and materials chemistry. researchgate.netresearchgate.netsemanticscholar.org The reactivity of the C-F bond in this compound towards Buchwald-Hartwig amination is expected to be very low. While amination of some electron-deficient aryl fluorides has been reported, the electron-rich nature of the target molecule makes this transformation particularly challenging.

Successful Buchwald-Hartwig amination would likely necessitate the use of highly active, specialized catalyst systems, potentially with bulky, electron-rich ligands, and high reaction temperatures. It is more probable that a synthetic strategy would involve the conversion of the fluoro group to a more reactive leaving group.

C-H Activation and Functionalization

The presence of multiple C-H bonds on the aromatic ring of this compound offers opportunities for direct functionalization, bypassing the need for pre-functionalized starting materials.

Directed C-H Functionalization Methodologies

Directed C-H functionalization relies on the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond, leading to its selective cleavage and subsequent functionalization. rsc.org In this compound, the methoxy group is a potential directing group for ortho-lithiation or ortho-metalation. The oxygen atom can coordinate to a metal center, directing the activation to the C-H bond at the C5 position.

For instance, treatment with an organolithium reagent could potentially lead to deprotonation at the C5 position, followed by quenching with an electrophile. However, the presence of the two methyl groups might sterically hinder this approach.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science for modifying complex molecules at a late stage of the synthesis. nih.govacs.orgacs.orgnih.gov For this compound, LSF could be used to introduce additional functional groups onto the aromatic ring. The inherent reactivity of the C-H bonds, governed by the electronic effects of the existing substituents, would determine the site of functionalization. Electrophilic aromatic substitution-type reactions would likely be directed to the C5 position, which is ortho to the activating methoxy group and para to one of the activating methyl groups.

Radical Reactions and Photochemical Transformations

Radical Reactions: The C-H bonds on the aromatic ring and the methyl groups of this compound could be susceptible to radical abstraction under appropriate conditions. For instance, radical fluorination or trifluoromethylation might be possible, although controlling the regioselectivity could be challenging. rsc.orgnumberanalytics.comunacademy.com The benzylic C-H bonds of the methyl groups are also potential sites for radical functionalization.

Photochemical Transformations: Anisole (B1667542) and its derivatives are known to undergo a variety of photochemical reactions. rsc.orgrsc.orgpublish.csiro.au These can include photocycloadditions with alkenes, leading to the formation of complex polycyclic structures. The substitution pattern on this compound would influence the regioselectivity and stereoselectivity of such transformations. Additionally, photochemical cleavage of the methoxy group has been reported for some aryl methyl ethers, which could be a potential transformation for this compound. acs.org

Aryl Radical Generation and Reactivity

The generation of an aryl radical from this compound typically involves the homolytic cleavage of a bond to the aromatic ring. While the carbon-fluorine bond is strong, radical generation can be initiated under specific conditions, such as through photolysis, high temperatures, or the use of radical initiators. The position of radical formation on the benzene ring will be influenced by the directing effects of the existing substituents.

The methoxy group at position 3 is a strong electron-donating group through resonance, increasing electron density at the ortho and para positions (positions 2, 4, and 6). Conversely, the fluorine atom at position 1 is a strong electron-withdrawing group via the inductive effect. The methyl groups at positions 2 and 4 are weak electron-donating groups. The combined electronic effects of these substituents create a nuanced reactivity profile.

The stability of the potential aryl radical intermediates is a key factor in determining the preferred site of radical formation. The methoxy and methyl groups can stabilize an adjacent radical through hyperconjugation and resonance. Therefore, radical abstraction of a hydrogen atom from one of the methyl groups to form a benzylic radical is a plausible pathway. However, the generation of a phenyl radical directly on the aromatic ring would likely be influenced by the stability of the resulting radical species.

The reactivity of the 3-methoxy-2,4-dimethylphenyl radical, once formed, would be characterized by its participation in various radical propagation steps, such as addition to multiple bonds or hydrogen atom abstraction from other molecules. The specific reaction pathways and products would be dependent on the reaction conditions and the nature of the other reactants present.

Table 1: Predicted Relative Stability of Aryl Radical Intermediates from this compound

| Radical Position | Stabilizing/Destabilizing Influences | Predicted Relative Stability |

| C-1 (ipso-substitution) | Destabilized by adjacent electron-withdrawing fluorine. | Low |

| C-2 (ipso-substitution) | Stabilized by adjacent methoxy and methyl groups. | Moderate |

| C-5 | Less sterically hindered, influenced by para-methoxy and ortho-fluoro. | Moderate to High |

| C-6 | Sterically hindered, influenced by ortho-fluoro and meta-methoxy. | Low to Moderate |

Note: This table represents a qualitative prediction based on general principles of substituent effects on radical stability.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) processes involve the transfer of an electron from a donor molecule to an acceptor molecule upon photoexcitation. wikipedia.org In the context of this compound, the molecule can act as either an electron donor or an acceptor depending on the reaction partner and the wavelength of irradiation.

The presence of the electron-donating methoxy and methyl groups increases the electron density of the aromatic ring, making it a potential electron donor in the presence of a suitable photoexcited acceptor. Upon absorption of light, this compound can be excited to a higher electronic state. In this excited state, it can transfer an electron to an acceptor molecule, forming a radical cation and a radical anion of the acceptor.

Conversely, the fluorine atom, being highly electronegative, can enhance the electron-accepting properties of the aromatic ring under certain circumstances. In the presence of a strong photoexcited electron donor, this compound could potentially accept an electron to form a radical anion.

The efficiency and likelihood of a PET reaction are governed by the thermodynamics of the process, which can be estimated using the Rehm-Weller equation. This equation considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. The substitution pattern of this compound will directly influence its redox potentials.

The fate of the resulting radical ions from a PET process is varied. They can undergo back electron transfer, regenerating the starting materials, or they can participate in subsequent chemical reactions, such as bond fragmentation, addition, or cyclization, leading to the formation of new products. For instance, the radical cation of this compound could undergo nucleophilic attack or deprotonation from one of the methyl groups to form a benzylic radical.

Table 2: Estimated Photophysical and Electrochemical Properties Influencing PET

| Property | Predicted Effect of Substituents | Implication for PET |

| Oxidation Potential | Lowered by electron-donating methoxy and methyl groups. | Favors role as an electron donor. |

| Reduction Potential | Made less negative by the electron-withdrawing fluorine atom. | Potentially can act as an electron acceptor with a strong donor. |

| Excited State Energy | Influenced by the combination of all substituents. | Determines the energy available for the electron transfer process. |

Note: The values in this table are qualitative predictions based on established substituent effects on the electronic properties of aromatic compounds.

Computational and Theoretical Chemistry Studies of 1 Fluoro 3 Methoxy 2,4 Dimethylbenzene

Electronic Structure Elucidation and Analysis

The arrangement of electrons within a molecule dictates its chemical and physical properties. For 1-Fluoro-3-methoxy-2,4-dimethylbenzene, understanding its electronic structure is key to predicting its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating the intricate orbital interactions within this compound. semanticscholar.orgresearchgate.net

The substituents on the benzene (B151609) ring—a fluorine atom, a methoxy (B1213986) group, and two methyl groups—significantly influence the electron distribution. The methoxy group (-OCH₃) and the methyl groups (-CH₃) are electron-donating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. The methoxy group, in particular, exerts a strong positive mesomeric effect (+M) and a negative inductive effect (-I), with the former being dominant. wikipedia.org Conversely, the fluorine atom is an electron-withdrawing group due to its high electronegativity, exerting a negative inductive effect (-I). However, it also has a positive mesomeric effect (+M) due to its lone pairs, though this is weaker than its inductive pull.

The interplay of these electronic effects governs the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating groups raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing fluorine atom can lower the energy of both HOMO and LUMO. The specific substitution pattern on this compound leads to a complex electronic environment where the activating effects of the methoxy and methyl groups are modulated by the deactivating fluorine atom.

DFT calculations can quantify these effects by providing values for HOMO and LUMO energies, the HOMO-LUMO gap, and orbital coefficients, which indicate the contribution of each atom to these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted Benzenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Anisole (B1667542) | -5.90 | -0.80 | 5.10 |

| 2,4-Dimethylanisole (B1585114) | -5.75 | -0.75 | 5.00 |

| This compound | -5.85 | -0.95 | 4.90 |

Note: The data in this table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) denote electron-poor areas prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the methoxy group due to its lone pairs of electrons. The aromatic ring itself will also exhibit regions of negative potential, with the positions ortho and para to the strongly activating methoxy group being particularly electron-rich. The fluorine atom, despite its electron-withdrawing nature, will also have lone pairs contributing to some negative potential, but the carbon to which it is attached will likely be part of a more electron-poor region. The hydrogen atoms of the methyl groups will exhibit positive potential. These maps are crucial for understanding non-covalent interactions and predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and understanding its conformational flexibility is essential for a complete picture of its properties.

The substituents on the benzene ring are not fixed in a single orientation. The methoxy group, in particular, can rotate around the C-O bond. Computational studies can determine the potential energy surface for this rotation, identifying the most stable conformations (energetic minima) and the energy barriers between them (rotational barriers). ugm.ac.id

For anisole (methoxybenzene), the planar conformation, where the methyl group is in the plane of the benzene ring, is generally the most stable. researchgate.net In this compound, the presence of adjacent methyl groups can introduce steric hindrance, potentially altering the preferred conformation of the methoxy group. DFT calculations can be used to compute the energy profile as a function of the dihedral angle of the C-C-O-C bond of the methoxy group. This would reveal whether a planar or a non-planar (puckered or twisted) conformation is favored and the energy required to rotate the methoxy group. uninsubria.it Such rotational barriers are important for understanding the molecule's dynamic behavior and its ability to adopt different shapes. researchgate.netnih.gov

Table 2: Hypothetical Rotational Barriers for the Methoxy Group in Substituted Anisoles

| Compound | Most Stable Conformation (Dihedral Angle) | Rotational Barrier (kcal/mol) |

| Anisole | Planar (0° or 180°) | ~2-5 |

| 2-Methylanisole | Planar (0°) | ~6-8 |

| This compound | Non-planar | ~8-12 |

Note: The data in this table is illustrative and based on expected steric effects. Actual values would require specific calculations.

The conformation of a molecule can be influenced by its environment, particularly the solvent. Molecular dynamics simulations, often combined with a polarizable continuum model (PCM), can be used to study how different solvents affect the conformational preferences of this compound. acs.org Solvents can stabilize certain conformers over others through dipole-dipole interactions or hydrogen bonding. For instance, a polar solvent might stabilize a conformer with a larger dipole moment. Understanding these solvent effects is crucial for predicting the behavior of the molecule in solution, which is relevant for many chemical reactions and applications. researchgate.netresearchgate.net The interaction between the solute and solvent can alter intramolecular electron delocalization and steric effects, thereby shifting conformational equilibria. acs.org

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies.

For this compound, a key class of reactions is electrophilic aromatic substitution. The directing effects of the substituents determine the position of attack by an electrophile. The methoxy and methyl groups are ortho, para-directing and activating, while the fluorine atom is ortho, para-directing but deactivating. The combined effect of these groups will determine the regioselectivity of substitution reactions.

Computational studies can model the reaction pathway for the attack of an electrophile (e.g., a nitronium ion in nitration) at different positions on the benzene ring. By calculating the energies of the intermediates (sigma complexes) and the transition states leading to them, the most favorable reaction pathway can be determined. Transition state theory can then be used to calculate reaction rates. These studies provide a detailed, mechanistic understanding of the molecule's reactivity that is often difficult to obtain through experimental means alone. acs.org The analysis of transition states can reveal the geometry of the activated complex and provide insights into the factors that stabilize it, offering a deeper understanding of the reaction mechanism. researchgate.net

Computational Modeling of Key Synthetic Steps

Activation Energy and Reaction Coordinate Determination

There is no available information in the public domain regarding the determination of activation energies or the mapping of reaction coordinates for the synthesis of this compound. These calculations are crucial for understanding the kinetics and thermodynamics of a chemical reaction, but they have not been the subject of published research for this compound.

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR Shielding Tensors, IR Vibrational Modes)

Specific theoretical predictions of spectroscopic parameters, such as NMR shielding tensors or IR vibrational modes, for this compound are not found in the current body of scientific literature. Consequently, a correlation of such predicted data with experimental values cannot be performed. While computational methods are frequently used to aid in the structural elucidation of novel compounds by predicting their spectroscopic signatures, this has not been documented for this compound.

Derivatization and Functionalization Strategies for 1 Fluoro 3 Methoxy 2,4 Dimethylbenzene

Functionalization of the Aromatic Core (e.g., Halogenation, Nitration, Sulfonation, Friedel-Crafts)

The aromatic ring of 1-fluoro-3-methoxy-2,4-dimethylbenzene is susceptible to electrophilic aromatic substitution, with the positions of attack being directed by the existing substituents. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. Conversely, the fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects of these groups will determine the regiochemical outcome of the substitution reactions.

Halogenation:

Bromination of the aromatic ring can be achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent. The position of bromination will be influenced by the directing effects of the substituents. Given the strong ortho-, para-directing nature of the methoxy group, electrophilic bromination is expected to occur at the positions ortho and para to it.

Nitration:

Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the position most activated by the combined electron-donating effects of the methoxy and methyl groups. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0°C selectively yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the powerful directing effect of the methoxy groups even in the presence of a fluoro substituent. mdpi.com A similar regioselectivity can be anticipated for this compound.

Sulfonation:

Sulfonation can be achieved using fuming sulfuric acid. The sulfonic acid group (-SO3H) will be directed to the most nucleophilic position on the aromatic ring. The reactivity of methylbenzene towards sulfonation is higher than that of benzene (B151609) due to the electron-donating nature of the methyl group. libretexts.org

Friedel-Crafts Reactions:

Friedel-Crafts acylation and alkylation provide routes to introduce new carbon-carbon bonds. For example, Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst like aluminum chloride can introduce an acyl group. The use of rare earth triflates, sometimes in combination with trifluoromethanesulfonic acid, has been shown to be effective for the acylation of fluorinated benzenes. researchgate.net The position of acylation will be governed by the directing effects of the existing substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | NBS, Solvent | 5-Bromo-1-fluoro-3-methoxy-2,4-dimethylbenzene |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-3-methoxy-2,4-dimethyl-5-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-1-fluoro-3-methoxy-2,4-dimethylbenzene |

Note: The predicted products are based on the general principles of electrophilic aromatic substitution and the directing effects of the substituents. Experimental verification is required.

Modifications of the Methoxy Group

The methoxy group is a key functional handle that can be modified to introduce other functionalities.

Demethylation and Alkylation Strategies

Demethylation:

The cleavage of the methyl ether to yield the corresponding phenol (B47542) is a common transformation. wikipedia.org This can be achieved using various reagents, including strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). A greener approach involves the use of hydrochloric acid in hot, pressurized water. uantwerpen.be The resulting phenol can then serve as a precursor for further functionalization.

Alkylation:

Once the methoxy group is demethylated to a hydroxyl group, this phenol can be alkylated to introduce different alkyl or aryl groups, forming new ethers. This is typically achieved by treating the phenol with an alkyl halide in the presence of a base.

Conversion to Other Oxygen-Containing Functional Groups

The phenol obtained from demethylation can be converted to a variety of other oxygen-containing functional groups. For example, it can be acylated to form esters or used in Williamson ether synthesis to introduce more complex ether linkages.

Functionalization of the Methyl Groups

The two methyl groups on the aromatic ring are also sites for further chemical modification.

Benzylic Functionalization Reactions

The benzylic positions of the methyl groups are particularly reactive towards radical substitution.

Benzylic Bromination:

Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.netresearchgate.net This reaction introduces a bromine atom at one or both of the methyl groups, creating a versatile intermediate for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the benzylic position.

Oxidation and Reduction Pathways

Oxidation:

The methyl groups can be oxidized to various extents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions will typically oxidize alkyl side chains on a benzene ring to carboxylic acids. libretexts.orglibretexts.orglibretexts.org This would convert one or both methyl groups of this compound into carboxylic acid groups. Milder and more selective oxidation methods can potentially lead to the formation of benzylic alcohols or aldehydes. beilstein-journals.orgyoutube.com For instance, certain catalytic systems using molecular oxygen can achieve selective oxidation of benzylic C-H bonds. beilstein-journals.org

Reduction:

While the methyl groups themselves are not readily reduced, functional groups introduced through other derivatization reactions can be reduced. For example, a nitro group introduced via nitration can be reduced to an amino group using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. libretexts.orgyoutube.com Similarly, a carboxylic acid group formed by oxidation of a methyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Table 2: Summary of Functionalization Reactions for the Methyl Groups

| Reaction Type | Reagents | Product Functional Group |

| Benzylic Bromination | NBS, AIBN or light | Bromomethyl (-CH₂Br) |

| Strong Oxidation | KMnO₄ or Na₂Cr₂O₇, H⁺, heat | Carboxylic acid (-COOH) |

| Reduction of Nitro Derivative | SnCl₂, HCl or H₂, Pd/C | Amine (-NH₂) |

| Reduction of Carboxylic Acid | LiAlH₄ then H₂O | Primary alcohol (-CH₂OH) |

Regioselective Introduction of New Functional Handles

The strategic placement of new substituents on the benzene ring of this compound is governed by the electronic and steric properties of the existing groups. The methoxy group is a strong electron-donating group, activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. The fluorine atom, while also an ortho-para director due to its lone pairs, is an inductively withdrawing group, which deactivates the ring. The interplay between these directing effects, along with the steric hindrance imposed by the two methyl groups, dictates the outcome of functionalization reactions.

Directing Group Strategies

In the context of this compound, both the methoxy and fluoro groups can act as directing groups for the introduction of new functionalities. In electrophilic aromatic substitution reactions, the powerful activating and ortho-para directing effect of the methoxy group generally dominates. However, for reactions involving metalation, the situation is more nuanced.

The relative directing ability of various functional groups in directed ortho-metalation (DoM) has been extensively studied. Generally, the coordinating ability of a heteroatom with the organolithium reagent determines the strength of the directing effect. Amide and carbamate (B1207046) groups are among the most powerful directing groups, followed by the methoxy group. The fluorine atom is also a potent ortho-directing group. wikipedia.orgorganic-chemistry.org The competition between the methoxy and fluoro groups in this compound would determine the site of metalation and subsequent functionalization.

Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a new substituent with high regiocontrol.

For this compound, there are two potential sites for ortho-metalation: the position ortho to the methoxy group (C5) and the position ortho to the fluorine atom (C2, which is already substituted with a methyl group, or C6). Given the substitution pattern, the most likely positions for deprotonation are C5 (ortho to the methoxy group) and C6 (ortho to the fluoro group).

The outcome of the ortho-metalation of this compound would depend on the relative directing strength of the methoxy and fluoro groups. In many cases, the methoxy group is a stronger directing group than fluorine in ortho-lithiation reactions. This would lead to preferential deprotonation at the C5 position.

Table 1: Hypothetical Regioselective Functionalization of this compound via Ortho-Metalation

| Entry | Reagents and Conditions | Electrophile (E+) | Product | Position of Functionalization |

| 1 | 1. n-BuLi, THF, -78 °C | 2. E-X | 5-E-1-Fluoro-3-methoxy-2,4-dimethylbenzene | C5 (ortho to methoxy) |

| 2 | 1. s-BuLi, TMEDA, -78 °C | 2. E-X | 5-E-1-Fluoro-3-methoxy-2,4-dimethylbenzene | C5 (ortho to methoxy) |

| 3 | 1. LDA, THF, -78 °C | 2. E-X | 6-E-1-Fluoro-3-methoxy-2,4-dimethylbenzene | C6 (ortho to fluoro) |

The choice of the organolithium reagent and solvent system can influence the regioselectivity. For instance, the use of a bulkier base like lithium diisopropylamide (LDA) might favor deprotonation at the sterically less hindered position, which could potentially be the C6 position ortho to the fluorine.

Extensive Literature Search Yields No Specific Applications for this compound in Advanced Organic Synthesis

A comprehensive review of scientific databases and chemical literature has found no specific documented applications for the compound this compound in the advanced organic synthesis fields outlined in the requested article structure.

The requested article outline focused on the following areas:

Applications of 1 Fluoro 3 Methoxy 2,4 Dimethylbenzene in Advanced Organic Synthesis

Enabling Reagent in Novel Organic Transformations

While the fields mentioned are active areas of research in organofluorine chemistry, and related fluorinated aromatic molecules serve as important precursors and building blocks sigmaaldrich.comnih.govossila.com, the specific compound 1-Fluoro-3-methoxy-2,4-dimethylbenzene is not featured in the available literature in these contexts. Searches for its synthesis and reactivity did not yield results detailing its use in the construction of PAHs, dendrimers, or as a specialized reagent.

Due to the strict requirement to focus solely on This compound and the absence of relevant scientific data for the specified topics, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. Providing information on related but distinct compounds would violate the explicit instructions of the prompt.

Ligand Design and Synthesis

There is no available scientific literature that describes the use of this compound in the design or synthesis of ligands for catalysis or other applications. While fluorinated aromatic compounds are of significant interest in ligand design due to the unique electronic properties conferred by the fluorine atom, which can influence the catalytic activity and selectivity of metal complexes, no such studies have been published for this specific molecule. nih.govacgpubs.org

Process Chemistry Considerations for Large-Scale Synthesis (from an academic perspective)

Detailed academic studies on the process chemistry considerations for the large-scale synthesis of this compound are not present in the public domain. General principles for the synthesis of functionalized aromatic compounds exist, but specific methodologies, optimization, and scale-up data for this compound are absent.

Reaction Scale-Up Methodologies

No specific reaction scale-up methodologies for the synthesis of this compound have been reported in academic literature. The large-scale synthesis of complex organic molecules, such as functionalized pyrrolo[3,2-b]pyrroles, has been a subject of research, focusing on optimizing reaction conditions to enable production in significant quantities (e.g., >10 g per run) without compromising yield or purity. nih.gov However, such detailed studies are not available for the target compound.

Efficiency and Purity Optimization

There are no published research findings detailing the optimization of efficiency and purity for the synthesis of this compound. General strategies for synthesizing fluorinated aromatic compounds often involve nucleophilic aromatic substitution (SNAr) reactions, such as the Halex process, where a halogen is exchanged for fluoride (B91410). nih.gov The efficiency of such processes depends on factors like the choice of solvent, temperature, and the nature of the activating groups on the aromatic ring. harvard.edu However, specific data, including reaction yields, impurity profiles, and purification methods for this compound, are not documented.

Advanced Spectroscopic Investigations for Elucidating Structure Reactivity Relationships in 1 Fluoro 3 Methoxy 2,4 Dimethylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for the structural elucidation of organic molecules, including 1-Fluoro-3-methoxy-2,4-dimethylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would be employed to gain a comprehensive understanding of its electronic and structural features.

Detailed Analysis of Chemical Shifts and Coupling Constants for Electronic Effects

The electronic environment of each nucleus in this compound is unique, leading to distinct chemical shifts (δ) in the NMR spectrum. The analysis of these shifts, along with the spin-spin coupling constants (J), provides deep insights into the electronic effects exerted by the substituents on the benzene (B151609) ring.

The fluorine atom, being highly electronegative, is expected to exert a significant deshielding effect on the adjacent carbon and hydrogen atoms, leading to downfield chemical shifts. Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, which would cause an upfield shift for the protons and carbons at the ortho and para positions relative to it. The two methyl groups (-CH₃) are weakly electron-donating.

A detailed analysis of the ¹H and ¹³C NMR spectra would reveal the interplay of these electronic effects. The precise chemical shifts of the aromatic protons and carbons would indicate the net electronic distribution within the benzene ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 6.5 - 7.5 | m | - |

| Methoxy H (-OCH₃) | ~3.8 | s | - |

| Methyl H (-CH₃) | ~2.2 | s | - |

| Methyl H (-CH₃) | ~2.1 | s | - |

| Note: These are estimated values and can vary based on the solvent and experimental conditions. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-OCH₃ | 150 - 160 |

| C-CH₃ | 120 - 130 |

| C-CH₃ | 115 - 125 |

| Aromatic CH | 110 - 120 |

| Aromatic CH | 100 - 110 |

| -OCH₃ | 55 - 65 |

| -CH₃ | 15 - 25 |

| -CH₃ | 10 - 20 |

| Note: These are estimated values. The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling. |

Multidimensional NMR Techniques for Conformational Insights

While 1D NMR provides fundamental structural information, multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and for gaining insights into the molecule's conformation.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity of the substituents to the aromatic ring. For example, correlations between the methoxy protons and the C3 carbon, and between the methyl protons and their respective aromatic carbons, would solidify the structural assignment.

Through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about the preferred conformation of the methoxy group relative to the adjacent methyl group.

Fluorine-19 NMR Spectroscopy for Electronic Environment Probing

Furthermore, the coupling between the fluorine nucleus and the neighboring protons (³JHF) and carbons (¹JCF, ²JCF, ³JCF) provides valuable structural information. The magnitude of these coupling constants can be correlated with the dihedral angles and the electronic nature of the intervening bonds. worktribe.com

Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) |

| ¹JCF | ~240-250 Hz |

| ³JHF | ~5-10 Hz |

| Note: These are estimated values. |

Vibrational Spectroscopy (IR and Raman) for Electronic and Conformational Analysis

Interpretation of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the vibrations of its different functional groups.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. ajchem-a.com Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

C=C stretching: Aromatic ring C=C stretching vibrations usually give rise to a group of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands.

C-F stretching: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. ajchem-a.com

C-O stretching: The C-O stretching of the methoxy group will also result in a strong IR band, usually around 1250 cm⁻¹.

CH₃ bending: Bending vibrations of the methyl groups will be observed in the 1450-1375 cm⁻¹ region.

Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region is often characteristic of the substitution pattern on the benzene ring.

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch | 1250 - 1000 |

| C-O stretch | ~1250 |

| CH₃ bend | 1450 - 1375 |

Correlation with Computational Data

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities of this compound. scienceasia.org By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, a detailed and reliable assignment of the observed vibrational modes can be achieved.

This correlation is particularly useful for assigning complex vibrations in the fingerprint region (below 1500 cm⁻¹) where many vibrational modes overlap. Discrepancies between the experimental and calculated frequencies can often be rationalized in terms of intermolecular interactions in the solid or liquid state, which are not always fully accounted for in gas-phase calculations. The combination of experimental and computational vibrational spectroscopy provides a powerful tool for a thorough conformational and electronic analysis of this compound.

Mass Spectrometry (MS) for Mechanistic Interrogation

Mass spectrometry serves as a powerful tool for probing the gas-phase ion chemistry of molecules, offering insights into their structure and reactivity. In the context of this compound, mass spectrometric techniques are invaluable for understanding its fragmentation behavior and for identifying transient species in reaction pathways.

Fragmentation Pathway Analysis in Reaction Studies

Electron ionization (EI) mass spectrometry of this compound is expected to produce a variety of fragment ions, the analysis of which can help to elucidate its structure and predict its behavior in certain chemical reactions. While a specific mass spectrum for this compound is not widely published, a probable fragmentation pathway can be postulated based on the known behavior of related substituted benzenes, such as xylenes and anisoles.

The initial event in EI-MS is the removal of an electron to form the molecular ion [M]•+. For this compound (molar mass = 154.18 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 154.

Key fragmentation steps would likely involve the following processes:

Loss of a methyl radical (•CH₃): A primary fragmentation route for methylated aromatic compounds is the cleavage of a C-C bond to lose a methyl radical, leading to the formation of a stable benzylic-type cation. This would result in a prominent peak at m/z 139.

Loss of formaldehyde (CH₂O): Methoxy-substituted benzenes commonly undergo rearrangement and subsequent loss of a neutral formaldehyde molecule. This would generate a fragment ion at m/z 124.

Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond can lead to the loss of a methoxy radical, resulting in a fragment at m/z 123.

Loss of carbon monoxide (CO): Subsequent fragmentation of ions, particularly after the loss of a methyl group, can involve the elimination of carbon monoxide from the ring structure, a common pathway for phenolic-type ions.

A plausible fragmentation pathway is outlined below:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 154 | •CH₃ | 139 | Fluoromethoxymethylphenyl cation |

| 154 | CH₂O | 124 | Fluorodimethylbenzene radical cation |

| 154 | •OCH₃ | 123 | Fluorodimethylphenyl cation |

| 139 | CO | 111 | C₇H₇F⁺ ion |

This analysis of fragmentation patterns is crucial in reaction studies, for instance, in identifying the products of synthetic reactions or degradation studies. By comparing the mass spectra of reaction mixtures with the known fragmentation of the starting material, one can identify and characterize new products.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification